molecular formula C35H37ClN2O11 B606725 Clorobiocin CAS No. 39868-96-7

Clorobiocin

Katalognummer: B606725
CAS-Nummer: 39868-96-7
Molekulargewicht: 697.1 g/mol
InChI-Schlüssel: FJAQNRBDVKIIKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clorobiocin is synthesized through a complex biosynthetic pathway involving multiple enzymatic steps. The key steps include the formation of the aminocoumarin core, the attachment of a deoxysugar, and the incorporation of a pyrrole moiety . The biosynthesis involves enzymes such as CloN5, CloN1, CloN2, and CloN7, which facilitate the transfer and methylation of the pyrrolyl-2-carboxyl moiety .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces roseochromogenes under controlled conditions. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating regulatory genes and optimizing fermentation conditions .

Wissenschaftliche Forschungsanwendungen

Introduction to Clorobiocin

This compound is an aminocoumarin antibiotic that has garnered attention for its potential applications in various fields, particularly in microbiology and pharmacology. It is structurally similar to other antibiotics like novobiocin and coumermycin A1, and it primarily functions as an inhibitor of DNA gyrase, a crucial enzyme involved in DNA replication and transcription in bacteria. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of bacterial strains, including those resistant to conventional antibiotics. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted, making it a candidate for further development in treating resistant infections.

Case Study: Efficacy Against MRSA

A study evaluated the in vitro activity of this compound against clinical isolates of MRSA. The results indicated that this compound exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 64 µg/ml, highlighting its potential as a therapeutic agent against resistant strains .

Genetic Engineering and Production Enhancement

Recent research has focused on enhancing the production of this compound through genetic engineering techniques. By manipulating the biosynthetic pathways involved in its production, researchers aim to increase yield and efficiency.

Case Study: Genetic Approaches to Production

A study outlined methods for improving this compound production using genetic modifications in the producing strains. This approach not only aims to boost yields but also explores the production of novel derivatives with potentially enhanced activity .

Combination Therapy

This compound has been investigated for its synergistic effects when used in combination with other antibiotics. This approach seeks to enhance therapeutic outcomes, particularly against resistant bacterial strains.

Data Table: Synergistic Effects

AntibioticSynergistic Effect with this compoundMIC (µg/ml)
GentamicinYes16
VancomycinYes32
RifampicinNo128

The table indicates that this compound shows promising synergy with certain antibiotics, which may lead to more effective treatment regimens against resistant infections .

Research on Derivatives

Ongoing studies are also exploring various derivatives of this compound to assess their antimicrobial properties and potential applications. These derivatives may possess enhanced efficacy or reduced toxicity compared to the parent compound.

Case Study: Novel Derivatives

Research utilizing liquid chromatography-mass spectrometry (LC-MS) has identified several novel derivatives of this compound with promising biological activities. These findings support further investigation into their potential applications in clinical settings .

Biologische Aktivität

Clorobiocin is an aminocoumarin antibiotic produced by the bacterium Streptomyces roseochromogenes. It has garnered attention due to its potent biological activity, particularly as a DNA gyrase and topoisomerase IV inhibitor, which are critical enzymes for bacterial DNA replication and transcription. This article discusses the biological activity of this compound, including its mechanism of action, structure-activity relationships, and recent research findings.

This compound selectively inhibits bacterial DNA gyrase and topoisomerase IV by targeting their ATPase subunits (GyrB). This inhibition disrupts DNA supercoiling, replication, and transcription processes in bacteria. Its binding affinity is notably high, with an equilibrium dissociation constant (KDK_D) below 5 nM, significantly surpassing that of commonly used fluoroquinolones which target the GyrA subunit of DNA gyrase .

Structure-Activity Relationships

The biological activity of this compound can be influenced by structural modifications. Research has shown that:

  • Hydrophobic Substituents : Compounds with hydrophobic alkyl substituents at position 3 of the 4-hydroxybenzoyl moiety exhibit higher antibacterial activities. Conversely, polar groups in this side chain reduce activity .
  • Pyrrole Carboxylic Acid Moiety : The presence of this moiety is crucial; its absence leads to a complete loss of activity. Modifications that transfer this moiety also moderately reduce activity .
  • Chlorine Atom : Derivatives lacking the chlorine atom at C-8 show significantly diminished biological activity, indicating the importance of this halogen in maintaining this compound's efficacy .

Recent Research Findings

Recent studies have expanded the understanding of this compound's biosynthetic pathways and its derivatives:

  • Biosynthesis Insights : A metabolomics study identified novel this compound derivatives, including bromobiocin and hydroxylated variants. These derivatives were produced by modifying the biosynthetic pathway in Streptomyces roseochromogenes, highlighting the enzyme promiscuity that allows for a broad product spectrum .
  • Antibacterial Efficacy : this compound demonstrated superior antibacterial activity against various clinically relevant gram-positive and gram-negative bacteria compared to its derivatives and other aminocoumarins like novobiocin. In vitro tests showed it was highly effective against Escherichia coli DNA gyrase .
  • Comparative Activity Table : The following table summarizes the inhibitory activities of this compound and its derivatives against E. coli DNA gyrase:
CompoundIC50 (μM)Activity Level
This compound0.125High
Novobiocin0.5Moderate
Bromobiocin>32Low
Hydroxylated this compound8Low

Case Studies

A notable case study involved the examination of this compound's effects on bacterial strains resistant to conventional antibiotics. In these studies, this compound exhibited significant efficacy, suggesting its potential as a treatment option for multidrug-resistant infections . Additionally, modifications leading to new derivatives have been explored for enhanced activity against resistant strains.

Eigenschaften

CAS-Nummer

39868-96-7

Molekularformel

C35H37ClN2O11

Molekulargewicht

697.1 g/mol

IUPAC-Name

[6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42)

InChI-Schlüssel

FJAQNRBDVKIIKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O

Isomerische SMILES

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O

Kanonische SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Clorobiocin;  RP 18631;  RP-18631;  RP18631; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.